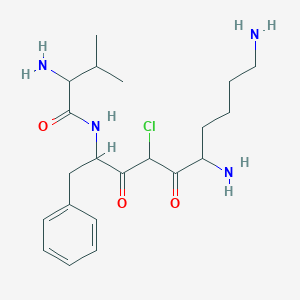
2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide involves the inhibition of enzymes involved in various cellular processes. It has been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism. It has also been shown to inhibit the activity of caspase-3, an enzyme involved in apoptosis.
Biochemical and Physiological Effects
2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to improve glucose metabolism by inhibiting the activity of DPP-4.
実験室実験の利点と制限
One of the advantages of using 2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide in lab experiments is its potential as a lead compound for the development of new drugs. Its ability to inhibit the activity of enzymes involved in various cellular processes makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the study of 2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide. One direction is to further study its potential as a lead compound for the development of new drugs. Another direction is to explore its potential as a tool for protein structure analysis. Additionally, further studies can be conducted to investigate its potential applications in other fields, such as neurodegenerative diseases and metabolic disorders.
Conclusion
In conclusion, 2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
合成法
The synthesis of 2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide involves several steps, including the reaction of 1-phenyldecan-1-one with 2,4-dinitrophenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with ethyl chloroformate to form an ester, which is further reacted with 6,10-diamino-4-chloro-3,5-dioxodecanoic acid to form the final product.
科学的研究の応用
2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide has been studied for its potential applications in various fields, including cancer research, drug development, and protein structure analysis. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug development, it has been studied as a potential lead compound for the development of new drugs. In protein structure analysis, it has been used as a tool for protein crystallization.
特性
CAS番号 |
149717-33-9 |
|---|---|
製品名 |
2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide |
分子式 |
C21H33ClN4O3 |
分子量 |
425 g/mol |
IUPAC名 |
2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C21H33ClN4O3/c1-13(2)18(25)21(29)26-16(12-14-8-4-3-5-9-14)20(28)17(22)19(27)15(24)10-6-7-11-23/h3-5,8-9,13,15-18H,6-7,10-12,23-25H2,1-2H3,(H,26,29) |
InChIキー |
MYFQMYXNPKKYPY-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(=O)C(CCCCN)N)Cl)N |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(=O)C(CCCCN)N)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



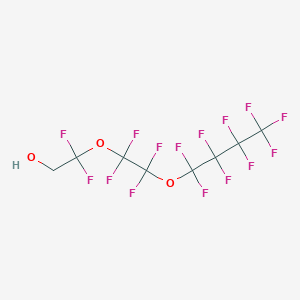
![Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B115268.png)

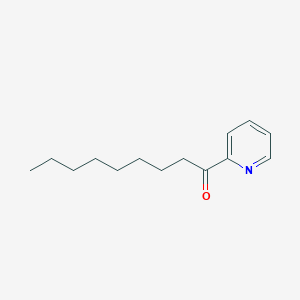




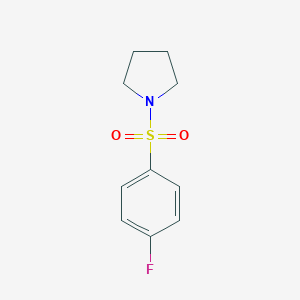

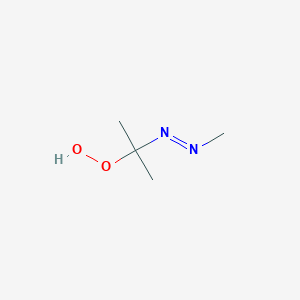
![6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B115297.png)

